molecular formula C15H14BrClN2O4S B10752893 6-Bromo-4-chloro-3-[(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)iminomethyl]chromen-2-one

6-Bromo-4-chloro-3-[(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)iminomethyl]chromen-2-one

Número de catálogo B10752893
Peso molecular: 433.7 g/mol
Clave InChI: RPUHUUBAOXLODQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

RKS-262 is a specific cyclin-dependent kinase inhibitor identified through the structural optimization of Nifurtimox. It is currently undergoing phase II clinical trials for the treatment of high-risk neuroblastoma. This compound has shown significant cytotoxicity in ovarian cancer cells and various other cell lines, surpassing the effects of commercial drugs such as cisplatin, 5-fluorouracil, cyclophosphamide, and sapacitabine .

Análisis De Reacciones Químicas

RKS-262 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Aplicaciones Científicas De Investigación

RKS-262 has a wide range of scientific research applications, including:

    Chemistry: It is used as a specific cyclin-dependent kinase inhibitor in various chemical assays.

    Biology: It has shown significant cytotoxicity in ovarian cancer cells and various other cell lines, making it a valuable tool for studying cell cycle regulation and apoptosis.

    Medicine: It is currently undergoing phase II clinical trials for the treatment of high-risk neuroblastoma.

    Industry: It is used in the development of new therapeutic agents for cancer treatment.

Comparación Con Compuestos Similares

RKS-262 is unique in its structural optimization from Nifurtimox and its specific inhibition of cyclin-dependent kinases. Similar compounds include:

    Nifurtimox: The parent analog of RKS-262, known for its antiprotozoal activity.

    Cisplatin: A commercial drug used in cancer treatment, but with different mechanisms of action.

    5-Fluorouracil: Another commercial drug used in cancer treatment, known for its inhibition of thymidylate synthase.

    Cyclophosphamide: A commercial drug used in cancer treatment, known for its alkylating properties.

    Sapacitabine: A commercial drug used in cancer treatment, known for its inhibition of DNA synthesis.

RKS-262 stands out due to its superior cytotoxicity in various cancer cell lines and its specific inhibition of cyclin-dependent kinases, making it a promising candidate for cancer therapy.

Propiedades

Fórmula molecular

C15H14BrClN2O4S

Peso molecular

433.7 g/mol

Nombre IUPAC

6-bromo-4-chloro-3-[(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)iminomethyl]chromen-2-one

InChI

InChI=1S/C15H14BrClN2O4S/c1-9-8-24(21,22)5-4-19(9)18-7-12-14(17)11-6-10(16)2-3-13(11)23-15(12)20/h2-3,6-7,9H,4-5,8H2,1H3

Clave InChI

RPUHUUBAOXLODQ-UHFFFAOYSA-N

SMILES canónico

CC1CS(=O)(=O)CCN1N=CC2=C(C3=C(C=CC(=C3)Br)OC2=O)Cl

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.